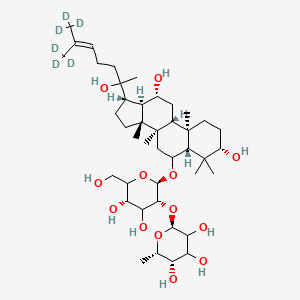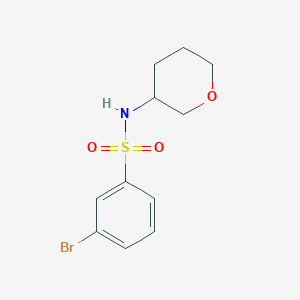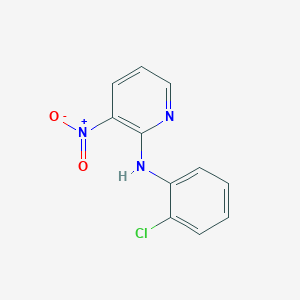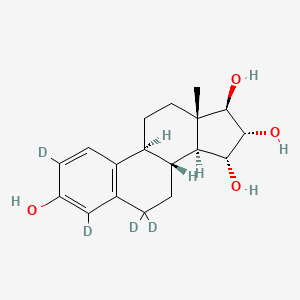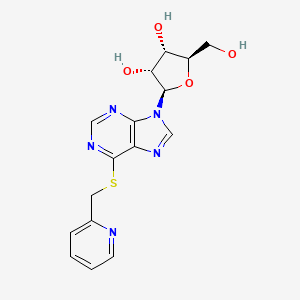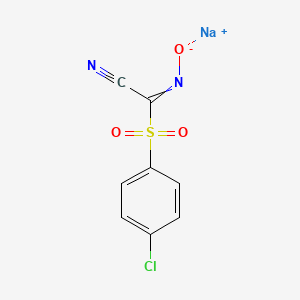
sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide is a complex organic compound that features a sulfonyl group, a cyanide group, and a chlorophenyl group
Métodos De Preparación
The synthesis of sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide typically involves the reaction of sulfonyl chlorides with sodium cyanide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is carefully regulated to ensure the desired product is obtained. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles.
Aplicaciones Científicas De Investigación
Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on biomolecules, while the cyanide group can participate in various chemical reactions. These interactions and reactions are mediated by specific pathways that are currently being studied in detail .
Comparación Con Compuestos Similares
Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide can be compared with other sulfonyl-containing compounds such as:
Sodium sulfinates: These compounds are also used as building blocks in organic synthesis and have similar reactivity.
Sulfonamides: These compounds are widely used in medicinal chemistry and have similar functional groups.
Sulfones: These compounds are used in various industrial applications and share similar chemical properties.
Propiedades
Fórmula molecular |
C8H4ClN2NaO3S |
|---|---|
Peso molecular |
266.64 g/mol |
Nombre IUPAC |
sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide |
InChI |
InChI=1S/C8H5ClN2O3S.Na/c9-6-1-3-7(4-2-6)15(13,14)8(5-10)11-12;/h1-4,12H;/q;+1/p-1 |
Clave InChI |
KOJKUXXOLVVLQE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)C(=N[O-])C#N)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)
![4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)](/img/structure/B13863483.png)



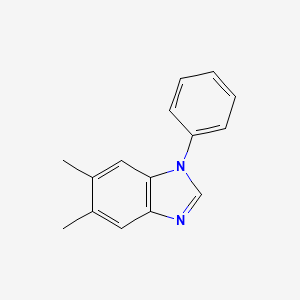
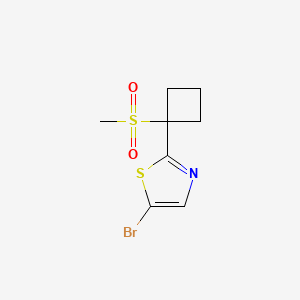
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B13863521.png)
